molecular formula C12H14Br2N2O4 B14011503 N-[2,5-dibromo-3,6-dihydroxy-4-(propanoylamino)phenyl]propanamide CAS No. 81534-95-4

N-[2,5-dibromo-3,6-dihydroxy-4-(propanoylamino)phenyl]propanamide

Cat. No.: B14011503
CAS No.: 81534-95-4
M. Wt: 410.06 g/mol
InChI Key: HSTOZTZHONRMKE-UHFFFAOYSA-N
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Description

N-[2,5-dibromo-3,6-dihydroxy-4-(propanoylamino)phenyl]propanamide is an organic compound with the molecular formula C12H14Br2N2O4 This compound is characterized by the presence of bromine atoms, hydroxyl groups, and propanoylamino groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,5-dibromo-3,6-dihydroxy-4-(propanoylamino)phenyl]propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,6-diamino-2,5-dibromophenol and propanoyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 3,6-diamino-2,5-dibromophenol is dissolved in a suitable solvent like dichloromethane, and propanoyl chloride is added dropwise with stirring. The reaction mixture is then stirred at room temperature for several hours.

    Purification: The product is purified by recrystallization from an appropriate solvent to obtain this compound in high yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2,5-dibromo-3,6-dihydroxy-4-(propanoylamino)phenyl]propanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The bromine atoms can be reduced to form the corresponding dehalogenated compound.

    Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as ammonia, primary amines, or thiols in the presence of a base.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of dehalogenated compounds.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[2,5-dibromo-3,6-dihydroxy-4-(propanoylamino)phenyl]propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2,5-dibromo-3,6-dihydroxy-4-(propanoylamino)phenyl]propanamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-dibromo-3,6-dihydroxybenzoic acid
  • 2,5-dibromo-3,6-dihydroxybenzamide
  • 2,5-dibromo-3,6-dihydroxy-4-(methylamino)phenyl]propanamide

Uniqueness

N-[2,5-dibromo-3,6-dihydroxy-4-(propanoylamino)phenyl]propanamide is unique due to the presence of both bromine atoms and propanoylamino groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic and medicinal chemistry .

Properties

CAS No.

81534-95-4

Molecular Formula

C12H14Br2N2O4

Molecular Weight

410.06 g/mol

IUPAC Name

N-[2,5-dibromo-3,6-dihydroxy-4-(propanoylamino)phenyl]propanamide

InChI

InChI=1S/C12H14Br2N2O4/c1-3-5(17)15-9-7(13)12(20)10(8(14)11(9)19)16-6(18)4-2/h19-20H,3-4H2,1-2H3,(H,15,17)(H,16,18)

InChI Key

HSTOZTZHONRMKE-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=C(C(=C(C(=C1Br)O)NC(=O)CC)Br)O

Origin of Product

United States

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